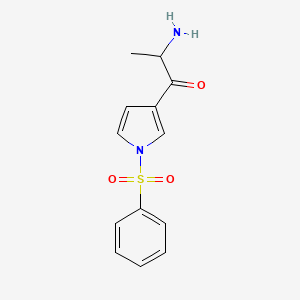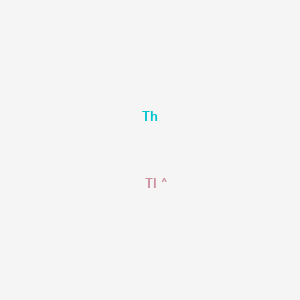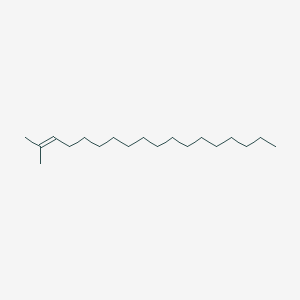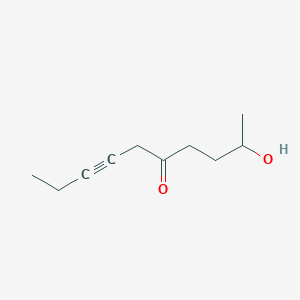![molecular formula C5H10O6 B14321427 Methyl hydroxy[(methoxymethyl)peroxy]acetate CAS No. 108365-80-6](/img/structure/B14321427.png)
Methyl hydroxy[(methoxymethyl)peroxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydroxy[(methoxymethyl)peroxy]acetate is an organic compound that belongs to the class of peroxy esters. These compounds are known for their reactivity and are often used in various chemical processes, including polymerization and oxidation reactions. The presence of both peroxy and ester functional groups in the molecule makes it a versatile compound in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl hydroxy[(methoxymethyl)peroxy]acetate can be synthesized through the reaction of methyl hydroxyacetate with methoxymethyl hydroperoxide under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy ester bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure precise control over reaction conditions. The use of stabilizers is common to prevent premature decomposition of the peroxy compound. The final product is purified through distillation and crystallization techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hydroxy[(methoxymethyl)peroxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxy group can be reduced to form hydroxy compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl hydroxy[(methoxymethyl)peroxy]acetate has diverse applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential use in oxidative stress research and as a probe for reactive oxygen species.
Medicine: Research is ongoing to explore its use in drug delivery systems, particularly in targeting oxidative stress-related diseases.
Industry: It is utilized in the synthesis of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of methyl hydroxy[(methoxymethyl)peroxy]acetate involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include unsaturated compounds and other reactive species, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hydroperoxide: Similar in structure but lacks the ester group.
Ethyl hydroxy[(methoxymethyl)peroxy]acetate: Similar but with an ethyl group instead of a methyl group.
Methyl peroxyacetate: Similar but lacks the hydroxy and methoxymethyl groups.
Uniqueness
Methyl hydroxy[(methoxymethyl)peroxy]acetate is unique due to the presence of both hydroxy and methoxymethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from polymerization to oxidative stress research.
Eigenschaften
CAS-Nummer |
108365-80-6 |
|---|---|
Molekularformel |
C5H10O6 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-(methoxymethylperoxy)acetate |
InChI |
InChI=1S/C5H10O6/c1-8-3-10-11-5(7)4(6)9-2/h5,7H,3H2,1-2H3 |
InChI-Schlüssel |
UNVCLOUQSXNNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOOC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)

